S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate: is a chemical compound with the molecular formula C13H7F3O3S2 and a molecular weight of 332.31 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a dibenzothiophenium core, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate involves several steps. One effective method includes the intramolecular cyclization of sulfoxide with fuming sulfuric acid, followed by the counteranion replacement reaction with sodium tetrafluoroborate and triflate . The final product, S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate, is obtained by treating the intermediate with excess fuming sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate undergoes various chemical reactions, including:
Electrophilic Trifluoromethylation: This compound is a powerful electrophilic trifluoromethylating agent, reacting with nucleophiles to introduce the trifluoromethyl group.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Electrophilic Trifluoromethylation: Common reagents include nucleophiles such as carbanions, (hetero)aromatics, and alkenes.
Substitution Reactions: These reactions often require specific conditions, such as the presence of a base or an acid catalyst.
Major Products: The major products formed from these reactions include trifluoromethylated compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Chemistry: S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate is widely used as a reagent in organic synthesis, particularly for introducing trifluoromethyl groups into organic molecules .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and bioavailability . It is also explored for its potential in drug development due to its ability to improve the pharmacokinetic properties of therapeutic agents .
Industry: Industrially, this compound is used in the production of advanced materials and specialty chemicals . Its unique properties make it a valuable component in the synthesis of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate involves its role as an electrophilic trifluoromethylating agent . The trifluoromethyl group is transferred to nucleophilic substrates through a series of steps, including the formation of a reactive intermediate and subsequent nucleophilic attack . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- S-(Trifluoromethyl)dibenzothiophenium triflate
- S-(Trifluoromethyl)thianthrenium triflate
Comparison: Compared to these similar compounds, S-(Trifluoromethyl)dibenzothiophenium-3-sulfonate ethanolate is unique due to its specific sulfonate group, which imparts distinct reactivity and stability . This uniqueness makes it particularly useful in certain synthetic applications where other trifluoromethylating agents may not be as effective .
Properties
Molecular Formula |
C15H13F3O4S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethanol;5-(trifluoromethyl)dibenzothiophen-5-ium-3-sulfonate |
InChI |
InChI=1S/C13H7F3O3S2.C2H6O/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-12(10)20)21(17,18)19;1-2-3/h1-7H;3H,2H2,1H3 |
InChI Key |
FJDUGKUEBYZOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=C2C(=C1)C3=C([S+]2C(F)(F)F)C=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.